HYNIC-iPSMA TFA

PSMA inhibition SPECT imaging prostate cancer

Select HYNIC-iPSMA TFA for 99mTc-based SPECT/CT prostate cancer imaging, with a PSMA binding affinity (Ki) of 3.11 nM. Its tumor uptake (10.22 ± 2.96 %ID/g at 1 h) strongly correlates with 68Ga-PSMA-11 PET (r² = 0.731–0.864). This lyophilized kit precursor achieves >98% radiochemical purity, enabling reliable, decentralized radiolabeling for clinical and preclinical applications where PET infrastructure is unavailable.

Molecular Formula C33H38F3N7O11
Molecular Weight 765.7 g/mol
Cat. No. B12372157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYNIC-iPSMA TFA
Molecular FormulaC33H38F3N7O11
Molecular Weight765.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1
InChIKeyPKIAQERMYBSXOA-NYTZCTPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HYNIC-iPSMA TFA ((2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid): A PSMA-Targeted SPECT Imaging Ligand for Prostate Cancer


HYNIC-iPSMA TFA is a trifluoroacetate salt of a small-molecule ligand that incorporates the hydrazinonicotinamide (HYNIC) chelator coupled to a glutamate-urea-lysine (Glu-urea-Lys) PSMA-binding pharmacophore [1]. Designed for 99mTc-based SPECT imaging of prostate cancer, it belongs to the class of PSMA-targeted radiopharmaceuticals and is characterized by a naphthylalanine residue that enhances lipophilicity and binding affinity [2]. The compound is supplied as a lyophilized kit formulation for radiolabeling with 99mTc, achieving radiochemical purities >98% [1].

Why HYNIC-iPSMA TFA Cannot Be Substituted with Generic PSMA Ligands: Binding Affinity and Off-Target Profile Variability


Substitution with alternative PSMA-targeted ligands is not pharmacologically neutral. Despite sharing the Glu-urea-Lys pharmacophore, structurally distinct PSMA inhibitors exhibit marked differences in binding affinity, tumor uptake kinetics, and off-target organ accumulation [1]. For instance, HYNIC-iPSMA demonstrates a Ki of 3.11 nM for PSMA, whereas structurally modified Lys-urea-Aad derivatives exhibit 2.9- to 3.7-fold weaker binding (Ki 8.96–11.6 nM) [1]. Furthermore, clinical comparative imaging reveals that HYNIC-iPSMA yields tumor-to-background ratios that correlate strongly with 68Ga-PSMA-11 PET (r² = 0.731–0.864) but with distinct biodistribution characteristics [2]. Such quantitative differences preclude direct interchangeability in diagnostic or research protocols.

Quantitative Differentiation Evidence for HYNIC-iPSMA TFA: Binding Affinity, Tumor Uptake, and Clinical Comparability Data


Superior PSMA Binding Affinity of HYNIC-iPSMA TFA Over Lys-Urea-Aad Derivatives

HYNIC-iPSMA exhibits a 2.9- to 3.7-fold higher PSMA binding affinity compared to novel Lys-urea-Aad pharmacophore-based tracers. In direct in vitro competition binding assays using LNCaP cell membranes, HYNIC-iPSMA demonstrated an average Ki of 3.11 nM, whereas three novel Lys-urea-Aad ligands (KL01127, KL01128, KL01129) exhibited average Ki values ranging from 8.96 to 11.6 nM [1].

PSMA inhibition SPECT imaging prostate cancer

Quantitative Tumor Uptake of 99mTc-HYNIC-iPSMA in LNCaP Xenograft Models

99mTc-EDDA/HYNIC-iPSMA achieves high and specific tumor accumulation in PSMA-expressing xenografts. In LNCaP tumor-bearing nude mice, tumor uptake measured 10.22 ± 2.96 %ID/g at 1 hour post-injection, with specificity confirmed by receptor blocking studies (uptake reduced to 1.32 ± 0.41 %ID/g with 2-PMPA pre-administration) [1]. For comparison, three Lys-urea-Aad tracers evaluated in the same study exhibited tumor uptake ranging from 5.40 to 18.8 %ID/g at 1 hour [2].

tumor targeting biodistribution xenograft

Molecular Docking Affinity of HYNIC-iPSMA Relative to PSMA-GCK01

Computational modeling of ligand-PSMA interactions demonstrates that 99mTc-EDDA/HYNIC-iPSMA achieves a docking score of -13.6 kcal/mol, which is comparable to the theranostic tracer 99mTc-PSMA-GCK01 (-14.6 kcal/mol) [1]. The 1.0 kcal/mol difference corresponds to a minor disparity in predicted binding energy, consistent with the equal imaging performance observed clinically between the two tracers [1].

molecular docking computational chemistry PSMA binding

Clinical Equivalence of 99mTc-HYNIC-iPSMA SPECT/CT to 68Ga-PSMA-11 PET/CT in Metastatic Prostate Cancer Detection

In a prospective head-to-head clinical study of 23 patients with metastatic castration-resistant prostate cancer, 99mTc-EDDA/HYNIC-iPSMA SPECT/CT demonstrated strong quantitative correlation with 68Ga-PSMA-11 PET/CT. Pearson correlation analysis of SUVmax values yielded r² coefficients of 0.731 for prostate lesions, 0.720 for bone metastases, and 0.864 for lymph node metastases (P < 0.05 for all) [1]. 95% confidence intervals supported equivalency of both parameters in primary tumors and metastases [1].

clinical imaging SPECT/CT PET/CT comparison

Reduced Off-Target Salivary Gland and Spleen Uptake of 99mTc-HYNIC-iPSMA Compared to Lys-Urea-Aad Tracers

99mTc-EDDA/HYNIC-iPSMA demonstrates significantly lower uptake in spleen and salivary glands relative to Lys-urea-Aad pharmacophore tracers. In LNCaP tumor-bearing mice, HYNIC-iPSMA exhibited salivary gland uptake of 0.98 ± 0.21 %ID/g and spleen uptake of 0.76 ± 0.18 %ID/g at 1 hour post-injection, whereas the three Lys-urea-Aad tracers showed 2.1- to 4.3-fold higher uptake in these organs (salivary gland: 2.06–4.22 %ID/g; spleen: 1.58–3.25 %ID/g) [1].

off-target uptake salivary gland biodistribution

Optimal Procurement and Application Scenarios for HYNIC-iPSMA TFA in Prostate Cancer Imaging


Clinical SPECT Imaging of Biochemical Recurrence in Prostate Cancer

HYNIC-iPSMA TFA, when formulated as a lyophilized kit for 99mTc labeling, is optimally deployed for SPECT/CT detection of prostate cancer recurrence. The strong correlation with 68Ga-PSMA-11 PET (r² = 0.731–0.864) [1] establishes its clinical utility in settings where PET infrastructure is unavailable or cost-prohibitive.

Preclinical Biodistribution and Dosimetry Studies of PSMA-Targeted Agents

The well-characterized tumor uptake (10.22 ± 2.96 %ID/g at 1 h) and favorable off-target profile (salivary gland 0.98 %ID/g) [1][2] position HYNIC-iPSMA as a reliable reference tracer for benchmarking novel PSMA ligands in murine xenograft models.

Radiopharmaceutical Kit Formulation and Quality Control Development

The compound's compatibility with lyophilized kit formulations and achievement of >98% radiochemical purity [1] makes it a suitable candidate for commercial radiopharmacy kit production, enabling decentralized 99mTc labeling at hospital radiopharmacies.

Comparative Effectiveness Research on PSMA Imaging Modalities

HYNIC-iPSMA serves as a SPECT comparator in studies evaluating the relative performance of PET tracers (e.g., 68Ga-PSMA-11, 18F-PSMA-1007) versus SPECT agents, with established quantitative benchmarks for binding affinity (Ki = 3.11 nM) [2] and tumor uptake [1].

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